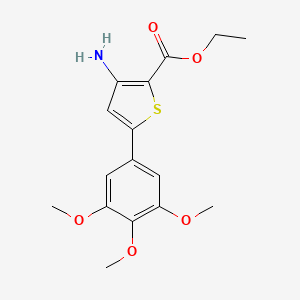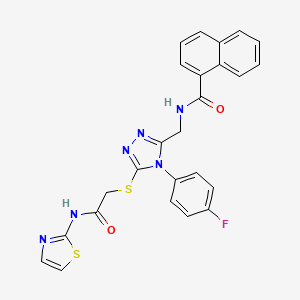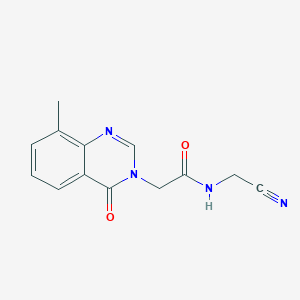![molecular formula C27H21N3O6 B2746015 methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-12-0](/img/no-structure.png)
methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Synthesis of Heterocyclic Compounds : Compounds with structures similar to the specified chemical have been synthesized for the purpose of creating heterocyclic systems, which are crucial in the development of pharmaceuticals. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used in the synthesis of various heterocyclic systems, including pyrimidinones and pyridazinones, showcasing the potential of such compounds in medicinal chemistry (Toplak et al., 1999).
Anticancer and Antimicrobial Activities : Novel compounds derived from similar chemical structures have been synthesized and tested for their biological activities. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating the pharmaceutical applications of these compounds (Abu‐Hashem et al., 2020).
Herbicides
- Weed Control : Some derivatives have been synthesized for use as herbicidal ingredients, showing broad-spectrum activity for weed control in agricultural settings. This indicates the potential for compounds with similar structures to be developed as effective herbicides for crop protection (Yang et al., 2008).
Chemical Intermediates
- Intermediate for Further Chemical Reactions : The synthesis of such complex molecules often serves as intermediates for further chemical transformations, leading to a wide range of potential applications in organic synthesis and drug development. For example, the synthesis of intermediate compounds for the development of bispyribac-sodium, an herbicide, demonstrates the use of complex molecules in producing commercially important chemicals (Li Yuan-xiang, 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of p-toluidine with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form 3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one, which is then reacted with ethyl 2-bromoacetate to form ethyl 4-(2-bromoacetyl)-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-carboxylate. This intermediate is then reacted with methyl 4-aminobenzoate to form the final product, methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "p-toluidine", "3,4-dihydro-2H-benzo[f]chromen-2,4-dione", "ethyl 2-bromoacetate", "methyl 4-aminobenzoate" ], "Reaction": [ "Condensation of p-toluidine with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione in the presence of a base to form 3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one", "Reaction of 3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one with ethyl 2-bromoacetate in the presence of a base to form ethyl 4-(2-bromoacetyl)-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-carboxylate", "Reaction of ethyl 4-(2-bromoacetyl)-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-carboxylate with methyl 4-aminobenzoate in the presence of a base to form methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate" ] } | |
CAS RN |
877657-12-0 |
Product Name |
methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Molecular Formula |
C27H21N3O6 |
Molecular Weight |
483.48 |
IUPAC Name |
methyl 4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-16-7-13-19(14-8-16)30-25(32)24-23(20-5-3-4-6-21(20)36-24)29(27(30)34)15-22(31)28-18-11-9-17(10-12-18)26(33)35-2/h3-14H,15H2,1-2H3,(H,28,31) |
InChI Key |
VODMXWPLORSOGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



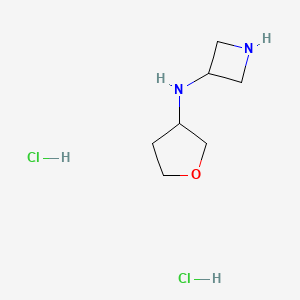
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
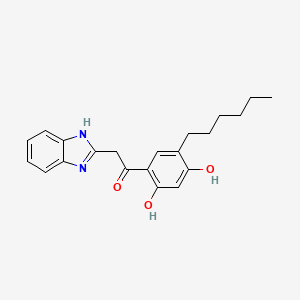


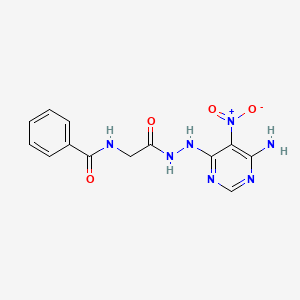
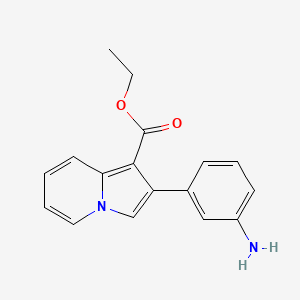
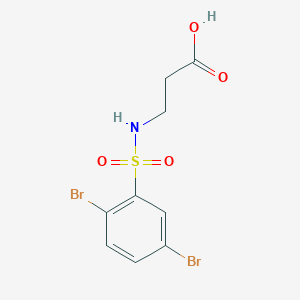
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
